![molecular formula C9H8ClNO B1423135 1-Chloro-2-(2-isocyanatoethyl)benzene CAS No. 93489-11-3](/img/structure/B1423135.png)
1-Chloro-2-(2-isocyanatoethyl)benzene
Overview
Description
“1-Chloro-2-(2-isocyanatoethyl)benzene” is a chemical compound with the CAS Number: 93489-11-3 . It has a molecular weight of 181.62 and its IUPAC name is 1-chloro-2-(2-isocyanatoethyl)benzene .
Molecular Structure Analysis
The InChI code for “1-Chloro-2-(2-isocyanatoethyl)benzene” is 1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Research and Development
Lastly, 1-Chloro-2-(2-isocyanatoethyl)benzene is used in academic and industrial research settings as a standard reagent to explore new chemical reactions and processes. Its well-defined reactivity profile makes it an excellent candidate for studies aimed at understanding reaction mechanisms and developing new synthetic methodologies.
Each of these applications leverages the unique chemical properties of 1-Chloro-2-(2-isocyanatoethyl)benzene, particularly its isocyanate group, to create products and technologies that impact various aspects of modern life. The compound’s versatility and reactivity continue to make it a subject of interest in ongoing scientific research .
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-(2-isocyanatoethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAMKKQCOJFVSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286429 | |
Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(2-isocyanatoethyl)benzene | |
CAS RN |
93489-11-3 | |
Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93489-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-(2-isocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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